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Carboxyaminoimidazole ribotide

Cat. No.: B1219673
CAS No.: 6001-14-5
M. Wt: 339.20 g/mol
InChI Key: XFVULMDJZXYMSG-ZIYNGMLESA-N
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Description

Significance in Central Metabolism and Cellular Homeostasis

The de novo purine (B94841) synthesis pathway, and by extension CAIR, is intrinsically linked to central metabolism. It draws upon precursors from other key metabolic routes, including the pentose (B10789219) phosphate (B84403) pathway for its ribose-phosphate backbone and amino acids like glycine, aspartate, and glutamine for the atoms of the purine ring. pixorize.comyoutube.com This integration underscores the pathway's role as a nexus for cellular resources, channeling them towards the production of nucleotides.

Maintaining a balanced pool of purine nucleotides is critical for cellular homeostasis. frontiersin.org These molecules are not only required for DNA and RNA synthesis during cell division and growth but also serve as the currency of cellular energy in the form of ATP and GTP. mdpi.com Furthermore, purine derivatives act as signaling molecules in various cellular processes. The regulated production of CAIR and its subsequent conversion are therefore vital checkpoints in managing the cell's energy status and proliferative capacity.

Overview of Purine Biosynthesis Pathways

Cells employ two primary strategies to acquire purine nucleotides: the de novo synthesis pathway and salvage pathways. While salvage pathways recycle pre-existing purine bases and nucleosides, the de novo pathway builds the purine rings from scratch. fiveable.mezoores.ac.cn

The de novo synthesis of purines is a highly conserved, multi-step process that converts 5-phosphoribosyl-1-pyrophosphate (PRPP) into inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). frontiersin.orgnih.gov The pathway proceeds through a series of ten enzymatic reactions in higher organisms. nih.govahajournals.org

The formation of CAIR is the sixth step in this intricate sequence. It is synthesized from its precursor, 5-aminoimidazole ribonucleotide (AIR). eneuro.orgwayne.edu In the subsequent step, CAIR is converted to 5-aminoimidazole-4-(N-succinylocarboxamide) ribonucleotide (SAICAR). researchgate.net

Table 1: Key Intermediates in De Novo Purine Biosynthesis Leading to and from CAIR

Intermediate Abbreviation Precursor Of
5-Phosphoribosyl-1-pyrophosphate PRPP 5-Phosphoribosylamine
5-Aminoimidazole ribonucleotide AIR Carboxyaminoimidazole ribotide (CAIR)
This compound CAIR 5-Aminoimidazole-4-(N-succinylocarboxamide) ribonucleotide (SAICAR)
5-Aminoimidazole-4-carboxamide (B1664886) ribonucleotide AICAR 5-Formaminoimidazole-4-carboxamide ribonucleotide (FAICAR)
Inosine monophosphate IMP Adenosine monophosphate (AMP) and Guanosine monophosphate (GMP)

In animals, a single bifunctional enzyme, AIR carboxylase (Class II PurE), directly catalyzes the carboxylation of AIR to form CAIR. wayne.eduacs.org In contrast, most bacteria, archaea, and plants utilize a two-step process involving two separate enzymes. wayne.eduacs.org First, N5-carboxyaminoimidazole ribonucleotide synthetase (PurK) catalyzes the ATP-dependent carboxylation of AIR to form an unstable intermediate, N5-carboxyaminoimidazole ribonucleotide (N5-CAIR). wayne.edunih.gov Subsequently, N5-CAIR mutase (Class I PurE) facilitates the rearrangement of N5-CAIR to the stable product, CAIR. nih.govrcsb.org This distinction in the enzymatic machinery for CAIR synthesis presents a potential target for the development of antimicrobial agents. acs.orgnih.gov

De Novo Purine Nucleotide Biosynthesis

Historical Context of this compound Discovery and Pathway Elucidation

The elucidation of the de novo purine biosynthesis pathway was a landmark achievement in biochemistry, spanning several decades of research. The initial steps of the pathway were outlined in the 1950s by researchers including John M. Buchanan and G. Robert Greenberg, who used isotopic labeling studies to trace the origins of the atoms in the purine ring.

The specific involvement of CAIR and the enzymes responsible for its formation came into clearer focus through later research. A significant breakthrough was the discovery in Escherichia coli that the conversion of AIR to CAIR required two distinct proteins, PurK and PurE, and was dependent on ATP. nih.gov Further detailed biochemical and spectroscopic analyses in the 1990s led to the identification of the unstable intermediate, N5-carboxyaminoimidazole ribonucleotide (N5-CAIR), and established the separate catalytic activities of PurK as a synthetase and PurE as a mutase in these organisms. nih.gov This work overturned the previous assumption that a single enzyme, AIR carboxylase, was universally responsible for this conversion.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N3O9P B1219673 Carboxyaminoimidazole ribotide CAS No. 6001-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O9P/c10-7-4(9(15)16)11-2-12(7)8-6(14)5(13)3(21-8)1-20-22(17,18)19/h2-3,5-6,8,13-14H,1,10H2,(H,15,16)(H2,17,18,19)/t3-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVULMDJZXYMSG-ZIYNGMLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208716
Record name 4-Carboxy-5-aminoimidazole ribonucleotide
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Molecular Weight

339.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6001-14-5
Record name CAIR
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Record name Carboxyaminoimidazole ribotide
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Record name 4-Carboxy-5-aminoimidazole ribonucleotide
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Record name CARBOXYAMINOIMIDAZOLE RIBOTIDE
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Record name 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Enzymatic Transformations and Mechanistic Insights Involving Carboxyaminoimidazole Ribotide

N5-Carboxyaminoimidazole Ribonucleotide Synthetase (PurK)

N5-Carboxyaminoimidazole Ribonucleotide Synthetase, commonly known as PurK, is a crucial enzyme in the de novo purine (B94841) biosynthetic pathway in most prokaryotes, yeast, and plants. wisc.eduwayne.edu This pathway differs from that in humans, where the conversion of 5-aminoimidazole ribonucleotide (AIR) to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR) is catalyzed by a single enzyme, AIR carboxylase. nih.gov In organisms utilizing the two-step process, PurK catalyzes the first reaction, making it a potential target for antimicrobial drug development. nih.govnih.govacs.org

PurK catalyzes the ATP-dependent carboxylation of 5-aminoimidazole ribonucleotide (AIR). uniprot.org The reaction requires three substrates: AIR, adenosine (B11128) triphosphate (ATP), and bicarbonate (HCO₃⁻). acs.orgacs.orgnih.govacs.orgumaryland.eduwikipedia.orgbasys2.ca The products of this enzymatic transformation are N5-carboxyaminoimidazole ribonucleotide (N5-CAIR), adenosine diphosphate (B83284) (ADP), and inorganic phosphate (B84403) (Pi). wisc.eduacs.org

The product, N5-CAIR, is a chemically unstable intermediate with a short half-life. wisc.eduwayne.eduacs.org It serves as the substrate for the subsequent enzyme in the pathway, N5-CAIR mutase (PurE), which catalyzes its rearrangement to CAIR. acs.orgnih.govumaryland.edunih.gov

The catalytic mechanism of PurK is believed to proceed through a two-step process involving a highly reactive intermediate. nih.gov The first step is the activation of bicarbonate by ATP to form a putative carboxyphosphate (B1215591) intermediate. wisc.edunih.govresearchgate.netosti.gov This activation is a common feature among enzymes of the ATP-grasp superfamily that perform carboxylation reactions. researchgate.net

Evidence for the carboxyphosphate intermediate comes from isotope-labeling studies, which showed that PurK catalyzes the quantitative transfer of ¹⁸O from [¹⁸O]-bicarbonate into inorganic phosphate ([¹⁸O]Pi) in the presence of AIR and ATP. wisc.edunih.gov This intermediate is highly unstable and has not been directly trapped, likely due to its short half-life of less than 70 milliseconds in water. nih.govosti.gov

Following its formation, the carboxyphosphate intermediate is subjected to a nucleophilic attack. nih.gov The exocyclic amino group of the AIR substrate attacks the carbonyl carbon of the carboxyphosphate intermediate (or its decomposition product, CO₂), leading to the formation of N5-CAIR and the release of inorganic phosphate. wisc.edunih.govwayne.edu The entire reaction is dependent on the presence of magnesium ions (Mg²⁺), which are crucial for the binding and hydrolysis of ATP. acs.org

Structural studies have provided significant insights into the function and mechanism of PurK. The enzyme typically functions as a homodimer. wisc.edunih.govacs.orgiucr.org

PDB IDOrganismResolution (Å)Ligands
3Q2OBacillus anthracis1.96Mg²⁺
1B6SEscherichia coli2.50Mg²⁺, ADP
3ETHEscherichia coli1.60Mg²⁺, ATP
3ETJEscherichia coli1.60Mg²⁺, ADP, Pi
3K5IAspergillus clavatus2.10Mg²⁺, ADP, AIR

Based on its structural and sequence characteristics, PurK is classified as a member of the ATP-grasp protein superfamily. wisc.eduacs.orgacs.orgnih.govresearchgate.netacs.org This superfamily is characterized by a unique ATP-binding fold, known as the "ATP-grasp" fold, which is essential for their catalytic function in ATP-dependent ligation reactions. acs.orgnthu.edu.tw

Proteins in this superfamily, including PurK, share a common three-domain architecture: an N-terminal A-domain, a central B-domain, and a C-terminal C-domain. wisc.edunih.govacs.orgnih.goviucr.orgresearchgate.net The ATP substrate is characteristically bound in a deep cleft located between the B and C domains. acs.orgacs.org The binding of ATP "grasps" the flexible B-domain, bringing it closer to the C-domain and enclosing the nucleotide in the active site. wisc.edu

The active site of PurK is a complex region formed at the interface of its multiple domains. The binding pocket for ATP and the essential Mg²⁺ ions is situated between the B and C domains. acs.orgacs.org In the E. coli enzyme, two magnesium ions are observed in the active site, coordinated by residues such as Glu238, which bridges them. acs.orgacs.orgnih.gov

A flexible, glycine-rich loop within the B-domain (the B-loop) plays a critical role in catalysis. wisc.edunih.govacs.org This loop is often disordered in the absence of nucleotide substrates but becomes ordered upon the binding of ATP or ADP, closing over the active site to shield the reaction from the solvent. wisc.eduacs.org

The binding site for the AIR substrate is proposed to involve a P-loop motif (G8-L12 in E. coli PurK) in the A-domain, which interacts with the phosphate group of AIR, and conserved residues within the C-domain that form a pocket for the imidazole (B134444) ring. wisc.edu The proposed binding site for the carboxyphosphate intermediate is located near the γ-phosphate of ATP. acs.orgacs.org Crystal structures with bound sulfate (B86663) or inorganic phosphate have suggested that conserved, positively charged residues, such as Arg242 and His244 in E. coli PurK, are responsible for stabilizing this reactive species. wisc.eduacs.orgacs.orgnih.gov

Structural Characterization and Domain Organization

Conformational Dynamics and Flexible Regions (e.g., B-loop, Omega loop)

The catalytic efficiency of enzymes often relies on their ability to adopt different conformations. In N5-carboxyaminoimidazole ribonucleotide synthetase (PurK), specific flexible regions play crucial roles in substrate binding and catalysis. Structural analyses have identified key flexible loops, such as the B-loop and the Omega loop, that undergo conformational changes during the catalytic cycle. These dynamic movements are essential for positioning substrates correctly within the active site and for facilitating the chemical transformations. The flexibility of these loops allows the enzyme to accommodate the binding of ATP and AIR, and subsequently, the formation and release of the product, N5-CAIR.

Enzyme Kinetics and Steady-State Parameters

The enzymatic activity of PurK has been characterized through steady-state kinetics. These studies provide quantitative measures of the enzyme's efficiency and its affinity for its substrates. The Michaelis-Menten model is often used to describe the kinetics of PurK, yielding key parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). For instance, in Aspergillus clavatus, site-directed mutagenesis studies on PurK have revealed how specific amino acid changes can significantly alter these kinetic parameters. nih.gov The unstable nature of the product, N5-CAIR, which has a half-life of 0.9 minutes at pH 7.8 and 30°C, presents challenges in kinetic analyses. nih.gov

Table 1: Kinetic Parameters for Wild-Type and Mutant Aspergillus clavatus N5-CAIR Synthetase (PurK)

Enzyme Km (ATP, µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Wild-Type 130 ± 20 2.5 ± 0.1 19,000
Y152F 400 ± 70 0.8 ± 0.1 2,000
Y152A 2300 ± 400 0.8 ± 0.1 350
R271K 70 ± 20 0.003 ± 0.0001 43
H273A 150 ± 30 0.002 ± 0.0001 13

Data adapted from studies on Aspergillus clavatus PurK. nih.gov

Site-Directed Mutagenesis and Functional Analysis of Catalytic Residues

Site-directed mutagenesis has been a powerful tool to elucidate the roles of specific amino acid residues in the catalytic mechanism of PurK. acs.org By systematically replacing key residues in the active site, researchers have identified those critical for substrate binding and catalysis. For example, studies on Aspergillus clavatus PurK have shown that residues R271 and H273 are crucial for bicarbonate binding and catalysis. nih.govacs.org Mutations of these residues lead to a significant decrease in enzymatic activity. nih.gov Similarly, residue K353 has been identified as essential, with any mutation at this site rendering the enzyme inactive. nih.gov These findings, combined with structural data, have allowed for the proposal of a detailed catalytic mechanism. wayne.edu

Comparative Analysis of PurK Across Prokaryotic Species

While the function of PurK is conserved across many prokaryotes, comparative analyses of its sequence and structure reveal both similarities and differences. The core catalytic domain and key active site residues are generally well-conserved, highlighting their fundamental importance in the enzyme's function. acs.org However, variations can be observed in other regions of the protein, which may reflect adaptations to different cellular environments or regulatory mechanisms. nih.gov For instance, the purEK operon, which includes the genes for both PurE and PurK, has been identified in Escherichia coli. asm.org The structural and functional comparison of PurK from different prokaryotic sources, such as Bacillus cereus and Lactobacillus plantarum, shows a high degree of structural conservation with only subtle differences in some loop regions. acs.org These comparative studies provide valuable insights into the evolution of this essential metabolic pathway. nih.gov

N5-Carboxyaminoimidazole Ribonucleotide Mutase (PurE Class I)

Catalytic Reaction and Substrate Requirements: Conversion of N5-Carboxyaminoimidazole Ribonucleotide to 4-Carboxy-5-aminoimidazole Ribonucleotide (CAIR)

N5-Carboxyaminoimidazole ribonucleotide mutase (PurE), a class I enzyme, catalyzes the reversible conversion of N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR). uniprot.orgwikipedia.org This reaction is a crucial step in the de novo purine biosynthesis pathway in most prokaryotes, fungi, and plants. researchgate.net The enzyme facilitates an unusual intramolecular transfer of a carboxyl group from the N5 position of the imidazole ring to the C4 position. acs.org The reaction does not require any external cofactors. acs.orgnih.gov The substrate, N5-CAIR, is synthesized in the preceding step by PurK from AIR, ATP, and bicarbonate. nih.govnih.gov The product, CAIR, is then used in the subsequent step of the purine biosynthesis pathway. nih.gov Due to the reversibility of the PurE-catalyzed reaction, trapping of the CAIR product is often necessary for experimental analysis. acs.orgnih.gov

Enzymatic Mechanism and Proposed Intermediate (e.g., isoCAIR)

The mechanism of the PurE-catalyzed reaction has been a subject of significant investigation. Isotope labeling studies have demonstrated that the carboxylate group of N5-CAIR is directly transferred to generate CAIR without equilibrating with CO2 in the solution. acs.orgnih.gov A key mechanistic proposal involves a protonated histidine residue (His45 in E. coli PurE) that plays an essential catalytic role. acs.orgnih.gov

The proposed mechanism suggests that the carboxylate group of the substrate orients it for a proton transfer from the catalytic histidine to N5-CAIR. This leads to the formation of an enzyme-bound aminoimidazole ribonucleotide (AIR) and a CO2 intermediate. acs.orgnih.govrcsb.org Subsequently, a movement of the aminoimidazole moiety of AIR reorients it for the addition of CO2 at the C4 position, generating a non-aromatic tautomer of CAIR known as isoCAIR. acs.orgnih.govrcsb.org This isoCAIR species has been implicated as a potential intermediate in the reaction. acs.orgnih.govacs.org Finally, the catalytic histidine, now acting as a base, removes a proton from the C4 position to yield the final product, CAIR. acs.orgnih.govrcsb.org Computational studies support this mechanism, suggesting that isoCAIR is only slightly higher in energy than its aromatic counterpart, making it a plausible intermediate. acs.orgnih.govrcsb.org

Structural Characterization and Quaternary Organization

The enzyme N5-carboxyaminoimidazole ribonucleotide mutase, commonly known as PurE, plays a crucial role in the de novo purine biosynthesis pathway. It catalyzes the isomerization of N5-carboxyaminoimidazole ribotide (N5-CAIR) to 4-carboxyaminoimidazole ribotide (CAIR). The structural and organizational features of PurE have been extensively studied across various organisms, revealing key insights into its function and adaptation.

Three-Dimensional Structures from Diverse Organisms (e.g., Escherichia coli, Acetobacter aceti, Staphylococcus aureus)

The crystal structure of E. coli PurE, determined at a resolution of 1.50 Å, shows an octameric quaternary structure with 422 symmetry. rcsb.org Each monomer consists of a central three-layer (αβ α) sandwich domain and a kinked C-terminal helix. rcsb.org The active site is located in a cleft at the interface of two subunits, with the nucleotide binding predominantly to one subunit while conserved residues from an adjacent subunit contribute to one wall of the cleft. rcsb.org

The structure of PurE from the acidophilic bacterium Acetobacter aceti has been solved to a resolution of 1.55 Å. nih.goviucr.orgdeepdyve.com This structure, when compared to that of E. coli and the thermophile Thermotoga maritima, provides insights into acidophilic adaptations. iucr.org

In Staphylococcus aureus, the structure of PurE has also been characterized, providing a basis for understanding the function of this enzyme in a significant human pathogen. researchgate.netnih.govnih.gov The structural data for SaPurE is crucial for the development of selective antibiotics, as the bacterial PurE/PurK pathway for CAIR synthesis differs from the single-enzyme mechanism in humans. researchgate.netnih.govnih.gov

Structural Details of PurE from Different Organisms
OrganismPDB EntryResolution (Å)Quaternary StructureKey Structural Features
Escherichia coli1QCZ1.50OctamerCentral αβ α sandwich, C-terminal helix, active site at subunit interface. rcsb.org
Acetobacter aceti1U111.55Not specifiedAdaptations for acid stability, including increased hydrogen bonding and salt bridges. nih.goviucr.orgdeepdyve.com
Staphylococcus aureusNot specified in abstracts1.45Not specified in abstractsStructure provides a target for selective antibiotic development. researchgate.netnih.govnih.gov
Active Site Microenvironment and Identification of Catalytically Important Residues (e.g., His59, His89)

The active site of PurE is a highly specialized microenvironment designed to catalyze the intramolecular transfer of a carboxyl group. rcsb.orgacs.orgnih.govacs.org It is typically a groove or pocket within the enzyme. wikipedia.org The catalytic "action" occurs at this site where the substrate binds. khanacademy.org The properties of the active site are determined by the specific amino acid residues it contains. khanacademy.org

Studies have identified several conserved amino acid residues as being critical for catalysis. In Acetobacter aceti PurE (AaPurE), two histidine residues, His59 and His89, have been of particular interest. acs.orgnih.gov His59 has been identified as a key active site residue, acting as an acid/base catalyst. wustl.edu The protonated form of His59 is believed to be essential for stabilizing a CO2-azaenolate intermediate, thereby lowering the energy barrier for decarboxylation in the reverse reaction. acs.orgnih.gov

In contrast, His89 does not appear to be essential for catalysis and is not part of a proton relay system. acs.orgnih.gov A chain of histidines that links two active sites has been observed and is thought to be involved in the proton transfers that are part of the enzyme's catalytic cycle. nih.gov In E. coli PurE, the corresponding residue to AaPurE's His59 is His45, which also plays a crucial role in catalysis. acs.org

Structural Adaptations for Environmental Extremes (e.g., Acidophily in Acetobacter aceti)

Organisms that thrive in extreme environments, such as the acidophile Acetobacter aceti, possess enzymes with structural adaptations that allow them to function under harsh conditions. iucr.orgdiva-portal.org A. aceti can tolerate a low internal pH, which means its enzymes must be stable and active in an acidic cytoplasm. iucr.orgwustl.edu

The crystal structure of AaPurE reveals several adaptations that contribute to its acid stability when compared to its mesophilic counterpart from E. coli. nih.goviucr.org These adaptations include:

Increased Hydrogen Bonding: AaPurE exhibits a greater number of both intra-subunit and inter-subunit hydrogen bonds. iucr.org

Enhanced Salt Bridges: The salt bridges in AaPurE are geometrically superior and exclusively involve arginine residues, whereas in EcPurE, they primarily involve lysine (B10760008) or histidine. iucr.org These stronger, arginine-based salt bridges contribute significantly to the increased acid stability of AaPurE. nih.goviucr.orgdeepdyve.com

These structural features provide a general increase in the intra-subunit stability of the enzyme, allowing it to resist the denaturing effects of a low pH environment. iucr.org

Enzyme Kinetics and pH-Rate Profiles

Enzyme kinetics studies the rates of enzyme-catalyzed reactions and how these rates are affected by various factors, such as pH and substrate concentration. wikipedia.org The pH-rate profile of an enzyme provides valuable information about the ionization states of catalytic residues in the active site.

For AaPurE, the kcat pH-rate profile has been determined and is consistent with a mechanism where a pK1 value is associated with the unproductive protonation of the bound nucleotide substrate, and a pK2 value corresponds to the deprotonation of the essential catalytic residue, His59. acs.orgnih.gov Interestingly, a comparison of the pH-rate profiles for AaPurE and EcPurE indicates that there are no significant differences, suggesting a common enzymatic mechanism despite their different environmental origins. wustl.edu

Site-Directed Mutagenesis and Functional Analysis of Active Site Residues

Site-directed mutagenesis is a powerful technique used to create specific changes in the DNA sequence of a gene, resulting in targeted modifications of the protein's amino acid sequence. neb.comwikipedia.orgresearchgate.net This method has been instrumental in elucidating the functional roles of specific amino acid residues within the active site of PurE. acs.orgnih.govacs.orgwustl.edu

In the study of AaPurE, site-directed mutagenesis of the conserved histidines, His59 and His89, has provided critical insights. acs.orgnih.govwustl.edu A mutation of His59 to asparagine (H59N) resulted in an inactive enzyme. acs.orgnih.gov The crystal structure of this H59N mutant soaked with the product CAIR showed that protonation of the C4 position of CAIR can still occur, leading to the formation of a stabilized isoCAIR intermediate. acs.orgnih.gov This finding suggests that the essential role of the protonated His59 is to facilitate the subsequent steps of the reaction, likely by stabilizing a key intermediate. acs.orgnih.gov

Conversely, mutations of His89 did not abolish enzyme activity, confirming that this residue is not essential for catalysis. acs.orgnih.gov Similarly, in E. coli PurE, mutagenesis of His45 (the equivalent of His59 in AaPurE) to asparagine (H45N) or glutamine (H45Q) provided insights into the binding of the intact substrate. acs.org

Functional Analysis of PurE Active Site Mutants
EnzymeMutationEffect on ActivityKey Finding
A. aceti PurE (AaPurE)H59NInactiveHis59 is essential for catalysis, likely stabilizing a reaction intermediate. acs.orgnih.gov
A. aceti PurE (AaPurE)His89 mutantsActiveHis89 is not essential for catalysis. acs.orgnih.gov
E. coli PurE (EcPurE)H45N/H45QNot specified in abstractsProvided insight into intact substrate binding. acs.org

Comparative Analysis of PurE Class I Across Microbial Species

For instance, AaPurE from the acidophile has more extensive hydrogen bonding and stronger, arginine-based salt bridges compared to its mesophilic homolog from E. coli, which contributes to its acid stability. iucr.org The thermophilic PurE from T. maritima also displays structural features that enhance its stability at high temperatures, such as a C-terminal helix that is absent in the other two structures. iucr.org

Phosphoribosylaminoimidazole Carboxylase (PurE Class II / PAICS)

Phosphoribosylaminoimidazole carboxylase, also known as PAICS, is a crucial bifunctional enzyme in the de novo purine biosynthesis pathway in vertebrates. nih.gov This enzyme combines the activities of 5-aminoimidazole ribonucleotide (AIR) carboxylase (AIRc) and 4-(N-succinylcarboxamide)-5-aminoimidazole ribonucleotide (SAICAR) synthetase (SAICARs), catalyzing the sixth and seventh steps of this essential metabolic route. nih.govacs.org The product of the AIRc domain, carboxyaminoimidazole ribotide (CAIR), is the focal point of these sequential reactions.

Catalytic Reaction and Substrate Utilization in Higher Eukaryotes

In higher eukaryotes, the synthesis of this compound (CAIR) is a direct, single-step process catalyzed by the AIR carboxylase (AIRc) domain of the bifunctional enzyme PAICS. nih.govnih.gov This Class II PurE enzyme utilizes 5-aminoimidazole ribonucleotide (AIR) and carbon dioxide (CO2) as substrates to produce CAIR. nih.govacs.org This reaction is distinct from the two-step process observed in most prokaryotes, yeast, and plants. nih.govnih.gov

Following its synthesis, CAIR serves as the substrate for the second enzymatic activity of PAICS, the SAICAR synthetase (SAICARs) domain. This domain catalyzes the ATP-dependent condensation of CAIR with L-aspartate to form N-succinylcarboxamide-5-aminoimidazole ribonucleotide (SAICAR). nih.govacs.org The human PAICS enzyme is a homo-octamer, a structure essential for its catalytic activity, with four tunnel systems connecting the AIRc and SAICARs active sites, suggesting a mechanism of intermediate channeling. nih.govrcsb.org This channeling would efficiently move the CAIR intermediate from the site of its synthesis to the site of its subsequent utilization. nih.govacs.org

DomainEnzyme ClassificationSubstratesProductCofactors/Cosubstrates
AIR carboxylase (AIRc) PurE Class II5-aminoimidazole ribonucleotide (AIR), CO2This compound (CAIR)-
SAICAR synthetase (SAICARs) SAICAR synthetaseThis compound (CAIR), L-aspartateN-succinylcarboxamide-5-aminoimidazole ribonucleotide (SAICAR)ATP, Mg2+

Mechanistic Comparisons with Class I PurE

The formation of CAIR exhibits a significant mechanistic divergence between different life forms, primarily distinguished by the class of the PurE enzyme involved. nih.gov Higher eukaryotes utilize a Class II PurE (the AIRc domain of PAICS), while many bacteria, yeast, and plants employ a Class I PurE. nih.govnih.gov

The fundamental difference lies in the number of steps and the nature of the substrates. nih.gov

Class II PurE (e.g., human PAICS): This enzyme acts as a carboxylase, directly converting AIR and CO2 into CAIR in a single step. nih.govresearchgate.net

Class I PurE: This enzyme functions as a mutase. nih.gov It does not directly carboxylate AIR. Instead, a separate enzyme, N5-CAIR synthetase (PurK), first catalyzes the ATP-dependent carboxylation of AIR at its N5 position to form N5-carboxyaminoimidazole ribotide (N5-CAIR). nih.govnih.gov Subsequently, the Class I PurE enzyme catalyzes the intramolecular transfer of the carboxyl group from the N5 nitrogen to the C4 carbon, converting N5-CAIR into CAIR. nih.gov

The table below provides a comparative overview of the two enzyme classes.

FeatureClass I PurEClass II PurE (in PAICS)
Function N5-CAIR mutaseAIR carboxylase
Reaction Rearrangement of N5-CAIR to CAIRDirect carboxylation of AIR to CAIR
Number of Steps to CAIR Two (PurK + PurE-I)One
Substrate(s) N5-carboxyaminoimidazole ribotide (N5-CAIR)5-aminoimidazole ribonucleotide (AIR), CO2
ATP Requirement Required for the preceding PurK stepNot directly required for carboxylation
Distribution Most prokaryotes, yeast, plants nih.govnih.govHigher eukaryotes, some bacteria nih.gov

Evolutionary Relationship and Functional Divergence in Purine Biosynthesis

The existence of two distinct classes of PurE enzymes for the synthesis of CAIR reflects a significant evolutionary divergence in the de novo purine biosynthesis pathway. nih.govresearchgate.net It is believed that the gene encoding the ancestral enzyme for this step underwent duplication and subsequent divergence, leading to the specialized functions of Class I and Class II PurE enzymes. oup.com

The pathway found in many microbes, utilizing the two-step conversion of AIR to CAIR via PurK and Class I PurE, is considered the more ancient route. nih.govwayne.edu In contrast, the single-step carboxylation by the Class II PurE domain, fused with the SAICAR synthetase domain to form the bifunctional PAICS enzyme in higher eukaryotes, represents a more streamlined evolutionary development. researchgate.netwayne.edu This fusion likely conferred an evolutionary advantage through substrate channeling, increasing the efficiency of the metabolic pathway by passing the CAIR intermediate directly from one active site to the next. nih.govacs.org

This divergence is a key difference between microbial and human purine metabolism and has been identified as a potential target for the development of antimicrobial agents, as inhibiting the microbial-specific enzymes (PurK and Class I PurE) would not affect the human pathway. researchgate.netnih.gov

The evolutionary path of purine biosynthesis also shows other variations. For instance, analysis of metabolite concentrations suggests that after the divergence of modern humans from Neanderthals, there was a reduction in de novo purine synthesis in humans, linked to a specific amino acid substitution in the adenylosuccinate lyase (ADSL) enzyme, which acts later in the pathway. researchgate.netnih.govbiorxiv.org

The distribution of these pathways across the domains of life highlights this evolutionary split.

Organism GroupPathway for CAIR SynthesisKey Enzymes
Most Prokaryotes (e.g., E. coli) Two-step pathwayN5-CAIR synthetase (PurK), N5-CAIR mutase (PurE Class I) nih.govacs.org
Yeast & Fungi Two-step pathwayN5-CAIR synthetase (PurK), N5-CAIR mutase (PurE Class I) nih.govwisc.edu
Plants Two-step pathwayN5-CAIR synthetase (PurK), N5-CAIR mutase (PurE Class I) nih.govacs.org
Higher Eukaryotes (e.g., Humans) One-step pathwayBifunctional PAICS (containing AIR carboxylase - PurE Class II) nih.govresearchgate.net

Metabolic Regulation and Interconnection of Carboxyaminoimidazole Ribotide Pathway

Regulatory Mechanisms Governing Expression and Activity of PurK and PurE

The conversion of aminoimidazole ribotide (AIR) to CAIR in many prokaryotes, such as Escherichia coli, is a two-step process catalyzed by the enzymes PurK and PurE. acs.org Initially, these were thought to be subunits of a single enzyme, AIR carboxylase. nih.gov However, research has revealed that they are independent enzymes with distinct catalytic activities. nih.govnih.gov

PurK (N5-carboxyaminoimidazole ribonucleotide synthetase): This enzyme catalyzes the ATP-dependent carboxylation of AIR to form N5-carboxyaminoimidazole ribonucleotide (N5-CAIR). acs.orgnih.gov The reaction requires bicarbonate (HCO3-) and ATP, which is hydrolyzed to ADP and inorganic phosphate (B84403) (Pi). nih.govnih.gov The expression and activity of PurK are subject to regulation. For instance, PurK possesses an ATPase activity that is dependent on the presence of its substrate, AIR. nih.gov

PurE (N5-carboxyaminoimidazole ribonucleotide mutase): PurE catalyzes the reversible conversion of the unstable intermediate N5-CAIR to the more stable CAIR. acs.orgnih.govnih.gov This rearrangement is a crucial step in the pathway. In E. coli, the PurE-catalyzed reaction is reversible, which necessitates the subsequent enzyme in the pathway, PurC, to trap CAIR and drive the reaction forward. acs.org

The expression of the genes encoding these enzymes, purK and purE, is often regulated as part of the larger pur regulon. In many bacteria, the PurR repressor protein controls the expression of genes involved in purine (B94841) biosynthesis. nih.gov When purine levels are high, PurR binds to specific operator sequences in the promoter regions of pur genes, repressing their transcription. nih.gov Conversely, when purine levels are low, the repressor is inactivated, allowing for the expression of the biosynthetic enzymes. nih.gov Studies in E. coli have shown that the purE and purK genes are indeed regulated by PurR. nih.gov

Position of Carboxyaminoimidazole Ribotide and N5-Carboxyaminoimidazole Ribonucleotide as Key Intermediates in Purine Nucleotide Synthesis

The de novo purine biosynthesis pathway is a highly conserved, multi-step process that builds the purine ring onto a ribose-5-phosphate (B1218738) scaffold. Within this pathway, N5-CAIR and CAIR hold pivotal positions as intermediates.

The formation of N5-CAIR from AIR, catalyzed by PurK, represents the introduction of a carboxyl group that will ultimately become C6 of the purine ring. nih.govgpatindia.com N5-CAIR is a relatively unstable intermediate with a short half-life. nih.gov Its subsequent conversion to CAIR by PurE is a critical rearrangement step. acs.orgnih.gov

CAIR is a central metabolite in the pathway, marking the completion of the imidazole (B134444) ring carboxylation. nih.govontosight.ai Its formation is a key control point, and the enzymes involved are essential for the continuation of purine synthesis. nih.govnih.gov The pathway then proceeds through several more steps to synthesize the first purine nucleotide, inosine (B1671953) monophosphate (IMP). nih.gov

Intermediates and Downstream Products: From CAIR to IMP, AMP, and GMP

Following the formation of CAIR, the purine biosynthesis pathway continues through a series of enzymatic reactions to produce inosine monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.govcolumbia.edu

The steps from CAIR to IMP are as follows:

SAICAR Synthesis: CAIR is converted to N-succinyl-5-aminoimidazole-4-carboxamide ribonucleotide (SAICAR) by SAICAR synthetase (PurC). This reaction involves the condensation of aspartate with CAIR and requires ATP. gpatindia.comcolumbia.edu

AICAR Formation: Adenylosuccinate lyase removes fumarate (B1241708) from SAICAR to form 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR). columbia.edu

FAICAR Formation: AICAR transformylase then formylates AICAR using N10-formyl-tetrahydrofolate to produce 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR). columbia.edu

IMP Cyclization: Finally, IMP cyclohydrolase catalyzes the cyclization of FAICAR to form IMP, completing the purine ring structure. nih.govcolumbia.edu

IMP stands at a crucial branch point in purine metabolism. nih.govcolumbia.edu It can be converted into either AMP or GMP through two separate, two-step pathways. columbia.edu

AMP Synthesis: The conversion of IMP to AMP requires the synthesis of adenylosuccinate via adenylosuccinate synthetase, a reaction that utilizes GTP as an energy source. columbia.edu Adenylosuccinate lyase then cleaves fumarate from adenylosuccinate to yield AMP. columbia.edu

GMP Synthesis: The synthesis of GMP from IMP begins with the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP) by IMP dehydrogenase. gpatindia.com GMP synthase then catalyzes the amination of XMP, using glutamine as the amino group donor and ATP for energy, to form GMP. gpatindia.comlibretexts.org

The regulation of these branching pathways is critical for maintaining the appropriate balance of adenine (B156593) and guanine (B1146940) nucleotides. This is achieved through feedback inhibition, where AMP and GMP inhibit the first enzymes in their respective synthesis branches. columbia.edulibretexts.org

Integration and Cross-Talk with Other Cellular Metabolic Pathways (e.g., Thiamine (B1217682) Biosynthesis)

The purine biosynthetic pathway, and specifically the intermediate AIR, is interconnected with other metabolic pathways, most notably thiamine (vitamin B1) biosynthesis in some organisms like Salmonella enterica. researchgate.netnih.gov

In these bacteria, AIR serves as a precursor for the synthesis of the 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) moiety of thiamine. nih.govuga.edu This creates a metabolic branch point where AIR can be channeled into either purine synthesis or thiamine synthesis. nih.gov

Genetic studies in Salmonella typhimurium have provided strong evidence for this crosstalk. nih.govresearchgate.net Mutations in genes of the purine pathway can affect thiamine synthesis. For example, a mutation in the purE gene, which encodes the enzyme that converts N5-CAIR to CAIR, can lead to an accumulation of AIR. nih.gov This accumulation can suppress the need for certain gene products involved in the conversion of AIR to HMP, highlighting the direct link between the two pathways. nih.gov

Furthermore, the regulation of purine biosynthesis can impact thiamine production. When exogenous purines are available, flux through the de novo purine pathway is reduced due to feedback inhibition. nih.gov This can lead to a decreased availability of AIR for thiamine synthesis, potentially creating a thiamine requirement under certain conditions. nih.gov This metabolic interplay demonstrates the intricate network of connections within the cell, where the intermediates of one pathway can be essential building blocks for another.

Advanced Research Methodologies and Future Directions in Carboxyaminoimidazole Ribotide Studies

Biochemical Assay Development for Enzymatic Activity Measurement (e.g., Fluorescence-Based Assays)

The development of robust biochemical assays is fundamental to characterizing the enzymes involved in CAIR metabolism, particularly N5-CAIR synthetase (PurK) and N5-CAIR mutase (PurE), which are absent in humans. nih.govnih.gov Traditional assays often relied on coupling enzymes or methods with significant drawbacks, such as the use of concentrated sulfuric acid in the Bratton-Marshal assay, which poses safety and throughput challenges. nih.gov

A significant advancement in this area is the development of a fluorescence-based assay for N5-CAIR mutase activity. nih.govnih.gov This innovative, non-continuous assay is based on the serendipitous discovery of a reversible reaction between 5-aminoimidazole ribonucleotide (AIR), the product of the N5-CAIR mutase-catalyzed reaction, and the compound isatin (B1672199). nih.govresearchgate.net The reaction of a fluorescently-tagged isatin with AIR leads to a substantial increase in fluorescence intensity, allowing for the sensitive measurement of AIR concentration. nih.govnih.gov This method has been shown to be reproducible, capable of replicating known kinetic parameters of the enzyme, and effective in detecting known inhibitors. nih.govresearchgate.net

Other assays include a coupled assay that measures N5-CAIR mutase activity by monitoring the conversion of AIR to SAICAR, which involves multiple enzymes and tracks ATP utilization via NADH consumption at 330 nm. nih.gov For N5-CAIR synthetase, a continuous assay where ADP production is coupled to the conversion of NADH to NAD+ has been utilized to study the kinetics of inhibition. nih.gov These advanced assays are crucial for high-throughput screening of potential enzyme inhibitors. nih.govnih.gov

Structural Biology Techniques: X-ray Crystallography and Potential for Cryo-Electron Microscopy in Elucidating Enzyme Complexes

Structural biology provides atomic-level insights into the architecture of enzymes and their interactions with substrates and inhibitors. X-ray crystallography has been the primary technique for determining the three-dimensional structures of proteins and other biological molecules, revealing details about chemical bonds and atomic-scale differences. wikipedia.org

This technique has been instrumental in studying the enzymes of the purine (B94841) biosynthesis pathway. High-resolution X-ray crystal structures of N5-CAIR synthetase from organisms like Escherichia coli and Aspergillus clavatus have been solved, providing detailed views of the active site geometry. acs.orgnih.govacs.org These structures, determined in the presence of ligands such as MgATP, MgADP, and inorganic phosphate (B84403) (Pi), have revealed the binding modes of substrates and cofactors and have been crucial for proposing catalytic mechanisms. acs.orgnih.govacs.org For instance, the structures of E. coli N5-CAIR synthetase at 1.6-Å resolution have provided snapshots of the active site before and after ATP hydrolysis. nih.gov Similarly, the crystal structure of A. clavatus N5-CAIR synthetase has been determined as a dimer, with each subunit comprising three domains. acs.org

While X-ray crystallography is powerful, it requires the formation of high-quality crystals, which can be a significant bottleneck. nih.gov Cryo-electron microscopy (cryo-EM) has emerged as a complementary and increasingly powerful technique, particularly for large and flexible multi-enzyme complexes that are difficult to crystallize. nih.goveuropa.euresearchgate.net In the context of purine biosynthesis, cryo-EM has been used to study the structure of human inosine (B1671953) monophosphate dehydrogenase (IMPDH), revealing how its filament assembly tunes allosteric regulation. elifesciences.org The potential for cryo-EM to elucidate the structure of larger assemblies, such as the purinosome, a multi-enzyme complex that includes enzymes of the de novo purine synthesis pathway, is an exciting future direction. europa.euresearchgate.net This could provide unprecedented insights into the spatial organization and regulation of CAIR metabolism.

Advanced Site-Directed Mutagenesis and Kinetic Isotope Effect Studies for Mechanistic Validation

To validate the functional roles of specific amino acid residues identified through structural studies, advanced molecular biology techniques are employed. Site-directed mutagenesis allows for the precise substitution of amino acids within an enzyme's active site or other critical regions. The resulting mutant enzymes are then characterized to assess the impact of the mutation on catalytic activity and substrate binding.

For N5-CAIR mutase from Escherichia coli (EcPurE), site-directed mutagenesis has been used in conjunction with pH-rate profiles and X-ray crystallography to investigate the reaction mechanism. researchgate.net These studies have suggested that a conserved, protonated histidine residue (His45) plays an essential role in catalysis. researchgate.net Similarly, studies on Aspergillus clavatus N5-CAIR synthetase have implicated residues such as Arg271, His273, and Lys353 as important for bicarbonate binding and catalysis, based on crystallographic data and subsequent mechanistic proposals. researchgate.net

Kinetic isotope effect (KIE) studies provide further mechanistic detail by measuring the change in reaction rate upon isotopic substitution at a particular atomic position. While specific KIE studies on CAIR-related enzymes are not extensively detailed in the provided context, this technique is a powerful tool for probing transition state structures and validating proposed reaction mechanisms. For example, KIEs could be used to determine the nature of the carboxylation step in the N5-CAIR synthetase reaction or the intramolecular transfer reaction catalyzed by N5-CAIR mutase. The combination of site-directed mutagenesis with KIE analysis offers a robust approach for the detailed mechanistic validation of enzymes involved in carboxyaminoimidazole ribotide metabolism.

Comparative Genomics and Proteomics for Understanding Pathway Evolution and Diversity

Comparative genomics and proteomics are powerful tools for understanding the evolution and diversity of metabolic pathways across different organisms. The de novo purine biosynthesis pathway is highly conserved, yet significant variations exist, particularly in the steps involving CAIR. oup.comnih.gov

Comparative genomic analyses have revealed the taxonomic distribution of the genes encoding the enzymes of the purine biosynthesis pathway. oup.com For instance, in E. coli, the purine de novo synthesis genes are found as single units or small operons scattered across the genome, whereas in Bacillus subtilis, they are organized in a single operon. nih.gov Such studies have also been crucial in understanding the evolution of the last two steps of the pathway in prokaryotes, suggesting that the gene for PurO was present in the last universal common ancestor, while the gene for PurP emerged later. oup.com These analyses help to trace the evolutionary origins of the divergent pathways for CAIR synthesis in microbes versus humans. oup.comnih.gov

Proteomics, the large-scale study of proteins, provides a snapshot of the proteins present in an organism under specific conditions. Quantitative proteomics has been used to study the response of bacteria like Staphylococcus epidermidis and Acinetobacter baumannii to different environments. nih.govresearchgate.net In these studies, enzymes of the purine biosynthesis pathway, including N5-carboxyaminoimidazole ribonucleotide synthase (PurK), were identified as being differentially expressed, highlighting the importance of this pathway in bacterial adaptation and virulence. nih.govfrontiersin.orgmdpi.comnih.gov For example, in Streptococcus pneumoniae, the N5-carboxyaminoimidazole ribonucleotide mutase (PurE) was found to be significantly less abundant in a phosphatase mutant, indicating a potential regulatory link. frontiersin.org These proteomic insights are invaluable for identifying key enzymes that could be targeted for antimicrobial drug development.

Computational Modeling and Molecular Dynamics Simulations in Elucidating Enzyme Mechanism and Ligand Interactions

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating enzyme mechanisms and ligand interactions at a level of detail that is often inaccessible to experimental methods alone. nih.govacs.org These approaches can be used to model reaction pathways, characterize transition states, and predict the binding of inhibitors. acs.org

For N5-CAIR synthetase, computational studies have been employed to investigate the reaction mechanism, which is believed to proceed through a highly unstable carboxyphosphate (B1215591) intermediate. duq.edu Using Density Functional Theory (DFT) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, researchers have modeled the formation of carboxyphosphate from bicarbonate and ATP. duq.edu These calculations have also been used to study the subsequent decomposition of carboxyphosphate. duq.edu

Molecular dynamics simulations can provide insights into the dynamic behavior of enzymes and their conformational changes upon ligand binding. nih.gov For N5-CAIR synthetase, MD simulations could be used to explore the flexibility of different domains, such as the B domain, which has been observed to be flexible in crystal structures. acs.org Such simulations can also be used in virtual screening efforts to identify potential inhibitors by docking large libraries of compounds into the enzyme's active site and predicting their binding affinities. researchgate.net The integration of computational modeling with experimental data from crystallography and biochemical assays provides a powerful, synergistic approach to understanding the intricate details of enzyme function and for the rational design of new drugs. acs.org

Investigation of Novel Enzymatic Activities and Regulatory Mechanisms Associated with Imidazole (B134444) Ribonucleotide Metabolites

The central role of imidazole ribonucleotide metabolites, including CAIR and its precursors, in cellular metabolism suggests that they may be involved in yet-to-be-discovered enzymatic reactions and regulatory networks. The de novo purine biosynthesis pathway is tightly regulated to maintain appropriate pools of purine nucleotides and to prevent the wasteful expenditure of energy. news-medical.netfiveable.me This regulation occurs at multiple levels, including allosteric feedback inhibition of key enzymes. fiveable.mewikipedia.org

Research into the purinosome, a dynamic multi-enzyme complex of the de novo purine biosynthetic enzymes, has uncovered a novel layer of metabolic organization. nih.gov The formation of these clusters, often near mitochondria, is thought to facilitate metabolic flux and respond to high cellular purine demand. nih.govnih.gov Understanding the signals that trigger purinosome formation and disassembly is an active area of investigation.

Furthermore, there is potential for the discovery of new enzymatic activities related to imidazole ribonucleotides. For example, some enzymes in the purine biosynthesis pathway are multifunctional, catalyzing non-sequential steps. nih.gov It is conceivable that these enzymes, or other yet-unidentified proteins, could have moonlighting functions, participating in other cellular processes beyond purine synthesis. The investigation of post-translational modifications, such as phosphorylation, of purine biosynthesis enzymes is another avenue for discovering novel regulatory mechanisms. For instance, the enzymatic activity of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase (ATIC) has been shown to be enhanced by phosphorylation, which could have implications for cancer biology. nih.govresearchgate.net Exploring these novel activities and regulatory layers will provide a more complete picture of the roles of this compound and related metabolites in cellular physiology and disease.

Q & A

Q. What is the enzymatic role of CAIR in the de novo purine biosynthesis pathway, and how does it differ between prokaryotic and eukaryotic systems?

CAIR is a critical intermediate in converting 5-aminoimidazole ribotide (AIR) to 4-carboxy-5-aminoimidazole ribotide via carboxylation. In bacteria, this step requires two enzymes: PurK (ATP-dependent carboxylase) and PurE (metal-independent decarboxylase). In contrast, humans utilize a single bifunctional enzyme (PAICS), reflecting evolutionary divergence in pathway efficiency. Methodologically, enzyme activity can be assayed via isotopic tracing (e.g., 13C^{13}\text{C}-bicarbonate incorporation into CAIR) or by monitoring ATP hydrolysis in PurK-dependent reactions .

Q. How can CAIR be quantified in microbial or cellular models, and what analytical challenges arise?

CAIR is quantified using LC-MS/MS with isotopically labeled internal standards (e.g., 13C^{13}\text{C}-CAIR). Key challenges include its instability in aqueous solutions (degradation under light/oxygen) and low endogenous concentrations. Sample preparation requires rapid quenching (e.g., cold methanol extraction) and storage at -80°C under nitrogen. Validation parameters (precision, recovery) must address matrix effects, particularly in plasma or lysates .

Q. What experimental approaches are used to study CAIR’s interaction with PurE and PurK in bacterial systems?

  • Kinetic assays : Measure KMK_M for bicarbonate (PurK: ~1.2 mM; PurE: ~8.5 mM) using stopped-flow spectroscopy or radiometric 14C^{14}\text{C}-bicarbonate incorporation .
  • Site-directed mutagenesis : Identify residues critical for carboxylation/decarboxylation (e.g., PurE’s His45 and Asp44 in E. coli) via alanine scanning .
  • Structural studies : X-ray crystallography of CAIR-bound PurE/PurK reveals conformational changes during catalysis .

Advanced Research Questions

Q. How do isotopic labeling strategies resolve contradictions in CAIR’s metabolic flux under varying bicarbonate concentrations?

Discrepancies arise from competing pathways (e.g., CAIR vs. SAICAR synthesis). Dual 13C^{13}\text{C}-bicarbonate and 15N^{15}\text{N}-aspartate labeling in E. coli mutants (e.g., AdeD/AdeI) can track flux partitioning. Data normalization requires correction for isotopic dilution and compartment-specific pools (e.g., cytoplasmic vs. mitochondrial). Contradictions in flux ratios may reflect pH-dependent PurE activity or allosteric regulation by purine nucleotides .

Q. What structural insights explain the divergent mechanisms of CAIR-processing enzymes across species?

Comparative analysis of bacterial PurE (Class I) vs. human PAICS (Class II) reveals:

  • Active-site geometry : Bacterial PurE lacks the ATP-binding domain present in PAICS, necessitating separate PurK for carboxylation.
  • Substrate specificity : PAICS accommodates larger substrates (e.g., SAICAR) due to a flexible loop absent in PurE. Methods include cryo-EM for dynamic intermediate trapping and molecular dynamics simulations to map conformational transitions .

Q. How do mutations in CAIR-related enzymes (e.g., ADSL, PAICS) impact purine homeostasis in neurological disorders?

ADSL deficiency disrupts CAIR conversion to SAICAR, accumulating succinyladenosine (S-Ado) and SAICAR in CSF. Patient-derived fibroblasts are cultured in purine-depleted media to amplify metabolic imbalances. Metabolomic profiling (GC-MS/LC-MS) identifies signature biomarkers (e.g., S-Ado/SAICAR ratio > 2.0). CRISPR-edited cell models (e.g., AdeI mutants) validate rescue via enzyme supplementation .

Methodological Considerations

  • Contradiction management : Conflicting kinetic data (e.g., bicarbonate affinity in PurE) may arise from assay conditions (pH, ionic strength). Standardize buffers (e.g., 50 mM Tris-HCl, pH 7.5) and include positive controls (e.g., recombinant PurK/PurE) .

  • Data tables :

    EnzymeKMK_M (HCO₃⁻)kcatk_{cat} (s⁻¹)OrganismReference
    PurK1.2 mM12.5E. coli
    PurE8.5 mM8.2E. coli
    PAICSN/A5.6Human

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.